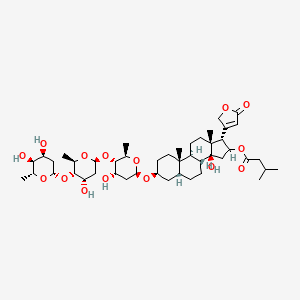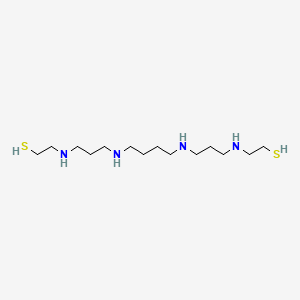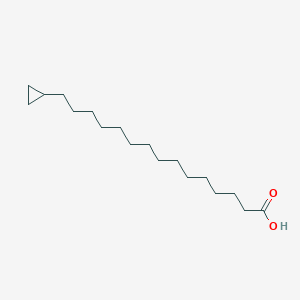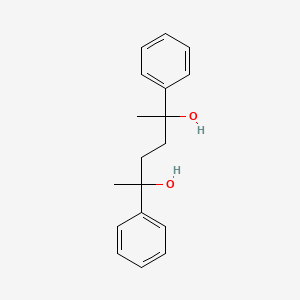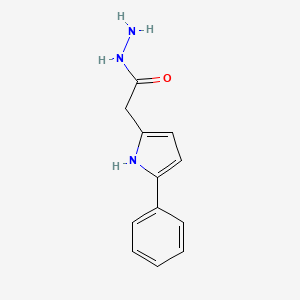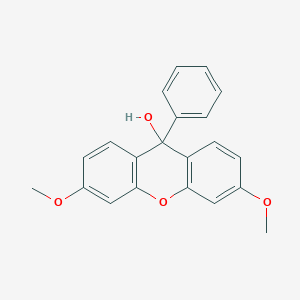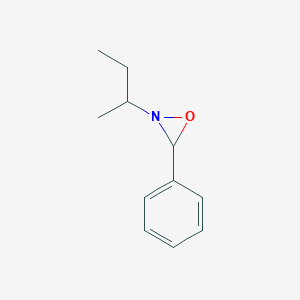
2-Butan-2-yl-3-phenyloxaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butan-2-yl-3-phenyloxaziridine is a chemical compound known for its utility in organic synthesis, particularly in oxidation reactions. It is a member of the oxaziridine family, which are three-membered heterocyclic compounds containing nitrogen and oxygen atoms. These compounds are often used as oxidizing agents due to their ability to transfer oxygen atoms to various substrates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butan-2-yl-3-phenyloxaziridine typically involves the reaction of a suitable amine with a peracid. One common method is the reaction of 2-butan-2-ylamine with a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the oxaziridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive peracids used in the synthesis.
化学反应分析
Types of Reactions
2-Butan-2-yl-3-phenyloxaziridine primarily undergoes oxidation reactions. It can transfer an oxygen atom to various nucleophiles, making it a valuable reagent in organic synthesis.
Common Reagents and Conditions
Oxidation Reactions: The compound is often used with enolates, thiolates, and other nucleophiles. Common conditions include the use of inert solvents like dichloromethane and low temperatures to maintain the stability of the oxaziridine.
Substitution Reactions: It can also participate in substitution reactions where the oxaziridine ring opens to form new compounds.
Major Products Formed
科学研究应用
2-Butan-2-yl-3-phenyloxaziridine has several applications in scientific research:
Chemistry: It is widely used as an oxidizing agent in organic synthesis, particularly in the formation of α-hydroxy ketones and sulfones
Medicine: The compound’s ability to oxidize specific substrates can be explored for developing new pharmaceuticals.
Industry: In industrial chemistry, it can be used for the synthesis of fine chemicals and intermediates.
作用机制
The mechanism by which 2-Butan-2-yl-3-phenyloxaziridine exerts its effects involves the transfer of an oxygen atom to a nucleophile. This occurs through an S_N2 mechanism where the nucleophile attacks the oxygen atom of the oxaziridine, forming a hemiaminal intermediate. This intermediate then fragments to yield the oxidized product and a sulfinimine .
相似化合物的比较
Similar Compounds
2-(Phenylsulfonyl)-3-phenyloxaziridine:
3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine: This compound is used in the Davis oxidation reaction and shares similar properties with 2-Butan-2-yl-3-phenyloxaziridine.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in selective oxidation reactions. Its ability to form stable intermediates during these reactions makes it a valuable reagent in organic synthesis.
属性
CAS 编号 |
23898-64-8 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC 名称 |
2-butan-2-yl-3-phenyloxaziridine |
InChI |
InChI=1S/C11H15NO/c1-3-9(2)12-11(13-12)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 |
InChI 键 |
XYLPXNDCDLIPNF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N1C(O1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




